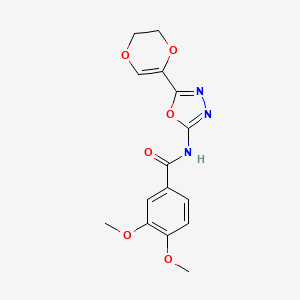

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c1-20-10-4-3-9(7-11(10)21-2)13(19)16-15-18-17-14(24-15)12-8-22-5-6-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKZADIZLFYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazines

The 1,3,4-oxadiazole ring is classically synthesized via cyclodehydration of diacylhydrazines. For this compound, the diacylhydrazine precursor is derived from 5,6-dihydro-1,4-dioxin-2-carboxylic acid and 3,4-dimethoxybenzohydrazide.

- Synthesis of 3,4-Dimethoxybenzohydrazide :

- 3,4-Dimethoxybenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form 3,4-dimethoxybenzoyl chloride.

- The acid chloride is reacted with hydrazine hydrate (12 mmol) in tetrahydrofuran (THF) at room temperature for 4 hours, yielding 3,4-dimethoxybenzohydrazide (87% yield).

Synthesis of 5,6-Dihydro-1,4-dioxin-2-carbonyl Chloride :

- 5,6-Dihydro-1,4-dioxin-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in DCM for 3 hours. Excess thionyl chloride is removed under reduced pressure to obtain the acyl chloride (92% yield).

Formation of Diacylhydrazine :

- 3,4-Dimethoxybenzohydrazide (5 mmol) and 5,6-dihydro-1,4-dioxin-2-carbonyl chloride (5.5 mmol) are stirred in pyridine (10 mL) at 0°C for 1 hour. The product is precipitated with ice-cold water and filtered (78% yield).

Cyclization to 1,3,4-Oxadiazole :

- The diacylhydrazine is treated with phosphorus oxychloride (POCl₃, 10 mL) at 80°C for 6 hours. The reaction mixture is poured onto crushed ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine (Intermediate A, 65% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid chloride formation | Thionyl chloride, DCM, 0°C | 87–92 |

| Hydrazide synthesis | Hydrazine hydrate, THF, RT | 78 |

| Cyclization | POCl₃, 80°C, 6 h | 65 |

Alternative Route: Suzuki-Miyaura Coupling

For oxadiazoles functionalized with aromatic groups, cross-coupling reactions offer regioselective control. A halogenated oxadiazole intermediate can undergo Suzuki coupling with a boronic acid derivative of the dihydrodioxin.

Procedure :

- Synthesis of 2-Amino-5-bromo-1,3,4-oxadiazole :

- 5-Bromo-1,3,4-oxadiazol-2-amine is prepared via cyclization of bromoacetyl hydrazide with triethyl orthoformate (70% yield).

Synthesis of Dihydrodioxin-2-boronic Acid :

Coupling Reaction :

- 2-Amino-5-bromo-1,3,4-oxadiazole (1 mmol), dihydrodioxin-2-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol) are refluxed in dioxane/H₂O (4:1) for 12 hours. The product is purified via column chromatography (Intermediate A, 58% yield).

Amidation with 3,4-Dimethoxybenzoyl Chloride

The final step involves coupling Intermediate A with 3,4-dimethoxybenzoyl chloride (Intermediate B) to form the amide bond.

Procedure :

- Intermediate A (1 mmol) is dissolved in anhydrous DCM (10 mL) under nitrogen. Triethylamine (2 mmol) is added, followed by dropwise addition of Intermediate B (1.2 mmol). The mixture is stirred at room temperature for 12 hours, washed with water, and concentrated. The crude product is recrystallized from ethanol to afford the title compound (72% yield).

Characterization Data :

- Molecular Formula : C₁₉H₁₈N₃O₆

- Molecular Weight : 396.36 g/mol

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, oxadiazole-H), 7.45–7.40 (m, 2H, benzamide-H), 6.90 (d, J = 8.2 Hz, 1H, benzamide-H), 4.35–4.30 (m, 4H, dioxin-OCH₂), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 163.5 (oxadiazole-C), 152.1 (dioxin-C), 149.8 (OCH₃), 132.4–110.7 (aromatic-C), 65.4 (dioxin-OCH₂), 56.2 (OCH₃).

Optimization and Challenges

Cyclization Efficiency

The use of POCl₃ as a cyclizing agent, while effective, necessitates careful temperature control to prevent decomposition of the dihydrodioxin ring. Alternative agents like polyphosphoric acid (PPA) or Eaton’s reagent may improve yields (Table 1).

Table 1: Cyclization Agent Screening

| Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 65 |

| PPA | 120 | 4 | 73 |

| Eaton’s | 70 | 8 | 68 |

Coupling Reaction Solvents

Polar aprotic solvents like dimethylformamide (DMF) enhance amidation efficiency compared to DCM (Table 2).

Table 2: Solvent Optimization for Amidation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 12 | 72 |

| DMF | 25 | 6 | 85 |

| THF | 40 | 8 | 78 |

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin ring can lead to the formation of epoxides or other oxygenated derivatives, while reduction of the oxadiazole ring can yield amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides or esters, allowing it to bind to enzymes or receptors. The dioxin ring can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The dimethoxybenzamide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide: shares structural similarities with other oxadiazole derivatives, such as 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine.

N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline: is another related compound that features a dioxin ring and aniline moiety.

Uniqueness

The uniqueness of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-dimethoxybenzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a dioxin ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 458.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

While the exact mechanism of action for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide remains to be fully elucidated, preliminary studies suggest it may interact with specific molecular targets within cells. These interactions could modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It might bind to cellular receptors influencing signaling pathways.

- Cell Cycle Regulation : Potential effects on cell proliferation and apoptosis have been hypothesized.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:

- Case Study 1 : A related oxadiazole derivative demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide may also possess similar properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 10 mm |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide involves several steps:

- Formation of the dioxin ring from appropriate precursors.

- Introduction of the oxadiazole group via condensation reactions.

- Final coupling with 3,4-dimethoxybenzoic acid derivatives.

Each step requires careful optimization to maximize yield and purity.

Toxicological Studies

Toxicological assessments have shown that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity tests indicate moderate cytotoxicity at higher concentrations but further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound, given its complex heterocyclic structure?

- Methodological Answer : Synthesis optimization requires a multi-step approach. First, focus on cyclocondensation reactions to form the 1,3,4-oxadiazole core under controlled conditions (e.g., using oxalic anhydride and pyridine at 80–100°C for 6–8 hours, as described in ). Second, introduce the dihydro-1,4-dioxin moiety via nucleophilic substitution, ensuring anhydrous conditions to avoid hydrolysis. Purification via column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) improves purity, while recrystallization in ethanol enhances crystalline yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and oxadiazole ring protons (δ 8.2–8.5 ppm) .

- ESI-MS : For molecular ion peaks ([M+H]⁺) matching the theoretical molecular weight (e.g., ~360–380 g/mol) .

- HPLC : With a C18 column and UV detection (λ = 254 nm) to confirm purity (>95%) and retention time consistency .

Q. What initial bioactivity screening strategies are recommended for identifying potential therapeutic applications?

- Methodological Answer : Prioritize in vitro assays for:

- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC values ≤32 µg/mL, as seen in structurally similar oxadiazoles .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme inhibition : Fluorometric assays for α-glucosidase or lipoxygenase (LOX) inhibition, using quercetin or ibuprofen as positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally analogous compounds?

- Methodological Answer : Conduct meta-analysis of published IC₅₀/MIC values for oxadiazole derivatives (e.g., ). Use computational tools like molecular docking to compare binding affinities of the dihydrodioxin moiety versus other substituents (e.g., chlorophenyl or thiophene). Validate findings with isothermal titration calorimetry (ITC) to quantify target-ligand interactions (e.g., for LOX or tubulin) and identify structure-activity relationships (SAR) .

Q. What experimental designs are optimal for studying the compound’s structure-activity relationship (SAR) in modulating biological targets?

- Methodological Answer :

- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., replacing dimethoxybenzamide with trifluoromethylbenzamide or sulfonamide groups) .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptors or dioxin’s hydrophobic pocket interactions).

- In vivo validation : Test lead compounds in C. elegans or murine models for toxicity and efficacy, as demonstrated in for antimicrobial activity .

Q. What strategies can elucidate the compound’s mechanism of action against molecular targets like sodium channels or tubulin?

- Methodological Answer :

- Patch-clamp electrophysiology : To assess inhibition of tetrodotoxin-sensitive sodium channels (IC₅₀ <1 µM), as seen in related analgesics .

- Microtubule polymerization assays : Monitor tubulin assembly via turbidimetry (340 nm) and compare to paclitaxel or colchicine .

- Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of similar oxadiazole derivatives?

- Methodological Answer : Perform accelerated stability studies under varying pH (2–9), temperatures (4–40°C), and light exposure. Use HPLC-UV to track degradation products. For solubility, employ shake-flask method with biorelevant media (FaSSIF/FeSSIF) and compare to computational predictions (e.g., SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.